molecular formula C23H20N4O2S B12014734 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12014734
M. Wt: 416.5 g/mol
InChI Key: BDUJPNXUWRIWHD-UHFFFAOYSA-N
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Description

2-((4-(4-ETHOXY-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-PH-ETHANONE is a complex organic compound that features a triazole ring, a pyridine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-ETHOXY-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-PH-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the pyridine ring via a coupling reaction.
  • Attachment of the ethanone group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.

    Reduction: Reduction reactions could target the triazole or pyridine rings.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Use as a probe in biochemical assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Production: Component in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-METHOXY-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-PH-ETHANONE
  • 2-((4-(4-ETHOXY-PH)-5-(2-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-PH-ETHANONE

Uniqueness

The unique combination of functional groups in 2-((4-(4-ETHOXY-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-PH-ETHANONE may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in the development of specialized applications in various fields.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H20N4O2S/c1-2-29-20-12-10-19(11-13-20)27-22(18-9-6-14-24-15-18)25-26-23(27)30-16-21(28)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3

InChI Key

BDUJPNXUWRIWHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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